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molecular formula C8H8BrFO2 B1177036 4-Bromo-2-fluoro-1-methoxymethoxy-benzene CAS No. 143610-62-2

4-Bromo-2-fluoro-1-methoxymethoxy-benzene

Cat. No. B1177036
M. Wt: 235.05 g/mol
InChI Key:
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Patent
US08410273B2

Procedure details

Into acetone (300 ml), 4-bromo-2-fluorophenol (30 g, 157 mmol) was dissolved, to which chloromethyl methyl ether (18 ml, 237 mmol) and potassium carbonate (43 g, 235 mmol) were added, followed by stirring at room temperature for two hours. Impurities were filtered off and the filtered solution was washed with acetone. The filtrate was concentrated under reduced pressure and the residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0-85:15, V/V) to give the desired title compound (36.5 g, yield 82%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH3:10][O:11][CH2:12]Cl.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][O:11][CH3:12])=[C:4]([F:9])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
18 mL
Type
reactant
Smiles
COCCl
Name
Quantity
43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
Impurities were filtered off
WASH
Type
WASH
Details
the filtered solution was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:ethyl acetate, 100:0-85:15, V/V)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCOC)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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